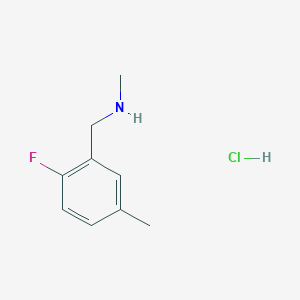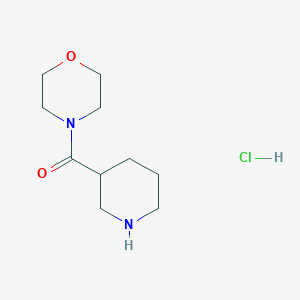![molecular formula C20H21N3O2 B2832908 6-Methoxy-4-[3-(pyridin-2-yloxymethyl)pyrrolidin-1-yl]quinoline CAS No. 2415570-23-7](/img/structure/B2832908.png)
6-Methoxy-4-[3-(pyridin-2-yloxymethyl)pyrrolidin-1-yl]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methoxy-4-[3-(pyridin-2-yloxymethyl)pyrrolidin-1-yl]quinoline, also known as MPQ, is a chemical compound that has been studied for its potential applications in scientific research. MPQ is a quinoline derivative that has been shown to possess a range of biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of 6-Methoxy-4-[3-(pyridin-2-yloxymethyl)pyrrolidin-1-yl]quinoline involves its interaction with the α7 nAChR and the PKC pathway. 6-Methoxy-4-[3-(pyridin-2-yloxymethyl)pyrrolidin-1-yl]quinoline acts as a selective antagonist of the α7 nAChR, binding to the receptor and preventing the binding of its endogenous ligand, acetylcholine. This results in the inhibition of downstream signaling pathways, including the PKC pathway. The inhibition of the PKC pathway by 6-Methoxy-4-[3-(pyridin-2-yloxymethyl)pyrrolidin-1-yl]quinoline results in the modulation of cellular processes, including cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects
6-Methoxy-4-[3-(pyridin-2-yloxymethyl)pyrrolidin-1-yl]quinoline has been shown to possess a range of biochemical and physiological effects. In vitro studies have shown that 6-Methoxy-4-[3-(pyridin-2-yloxymethyl)pyrrolidin-1-yl]quinoline inhibits the growth of cancer cells, including lung cancer and breast cancer cells. 6-Methoxy-4-[3-(pyridin-2-yloxymethyl)pyrrolidin-1-yl]quinoline has also been shown to inhibit the proliferation of T cells and the production of cytokines, suggesting that it may have potential applications in the treatment of autoimmune diseases. In vivo studies have shown that 6-Methoxy-4-[3-(pyridin-2-yloxymethyl)pyrrolidin-1-yl]quinoline improves learning and memory in animal models, suggesting that it may have potential applications in the treatment of cognitive disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 6-Methoxy-4-[3-(pyridin-2-yloxymethyl)pyrrolidin-1-yl]quinoline in lab experiments is its selectivity for the α7 nAChR, which allows for the specific modulation of downstream signaling pathways. Another advantage is its ability to inhibit the PKC pathway, which is involved in a range of cellular processes. However, one limitation of using 6-Methoxy-4-[3-(pyridin-2-yloxymethyl)pyrrolidin-1-yl]quinoline in lab experiments is its potential toxicity, which may limit its use in vivo.
Orientations Futures
There are several future directions for research on 6-Methoxy-4-[3-(pyridin-2-yloxymethyl)pyrrolidin-1-yl]quinoline. One area of research is the identification of other potential targets of 6-Methoxy-4-[3-(pyridin-2-yloxymethyl)pyrrolidin-1-yl]quinoline, which may expand its potential applications in scientific research. Another area of research is the development of more selective and less toxic derivatives of 6-Methoxy-4-[3-(pyridin-2-yloxymethyl)pyrrolidin-1-yl]quinoline, which may improve its efficacy and safety for use in vivo. Additionally, further studies are needed to explore the potential applications of 6-Methoxy-4-[3-(pyridin-2-yloxymethyl)pyrrolidin-1-yl]quinoline in the treatment of cognitive disorders and autoimmune diseases.
Méthodes De Synthèse
The synthesis of 6-Methoxy-4-[3-(pyridin-2-yloxymethyl)pyrrolidin-1-yl]quinoline involves several steps, including the preparation of 4-chloroquinoline, the preparation of 3-(pyridin-2-yloxymethyl)pyrrolidine, and the coupling of the two compounds to form 6-Methoxy-4-[3-(pyridin-2-yloxymethyl)pyrrolidin-1-yl]quinoline. The synthesis of 4-chloroquinoline involves the reaction of 4-hydroxyquinoline with thionyl chloride to form 4-chloroquinoline. The preparation of 3-(pyridin-2-yloxymethyl)pyrrolidine involves the reaction of pyridine-2-carbaldehyde with ethyl acetoacetate to form 3-(pyridin-2-yl)acrylic acid ethyl ester, which is then converted to 3-(pyridin-2-yloxymethyl)pyrrolidine through a series of reactions. The final step involves the coupling of 4-chloroquinoline with 3-(pyridin-2-yloxymethyl)pyrrolidine using palladium catalysis.
Applications De Recherche Scientifique
6-Methoxy-4-[3-(pyridin-2-yloxymethyl)pyrrolidin-1-yl]quinoline has been studied for its potential applications in scientific research, particularly in the field of neuroscience. 6-Methoxy-4-[3-(pyridin-2-yloxymethyl)pyrrolidin-1-yl]quinoline has been shown to act as a selective antagonist of the α7 nicotinic acetylcholine receptor (nAChR), which is involved in a range of physiological processes, including learning and memory, attention, and synaptic plasticity. 6-Methoxy-4-[3-(pyridin-2-yloxymethyl)pyrrolidin-1-yl]quinoline has also been shown to inhibit the activity of the protein kinase C (PKC) pathway, which is involved in a range of cellular processes, including cell growth, differentiation, and apoptosis.
Propriétés
IUPAC Name |
6-methoxy-4-[3-(pyridin-2-yloxymethyl)pyrrolidin-1-yl]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c1-24-16-5-6-18-17(12-16)19(7-10-21-18)23-11-8-15(13-23)14-25-20-4-2-3-9-22-20/h2-7,9-10,12,15H,8,11,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTJWLCBIIOVGRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1)N3CCC(C3)COC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methoxy-4-{3-[(pyridin-2-yloxy)methyl]pyrrolidin-1-yl}quinoline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3As,6aS)-2,2-dioxo-1,3,4,5,6,6a-hexahydrothieno[3,4-c]pyrrole-3a-carbonitrile;hydrochloride](/img/structure/B2832826.png)

![4-(dimethylamino)-N-[3-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)phenyl]benzamide](/img/structure/B2832828.png)
![8-(1-methyl-1H-pyrazol-4-yl)-3-oxa-8-azabicyclo[3.2.1]octane-2,4-dione](/img/structure/B2832829.png)
![N-(2-chlorobenzyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2832830.png)
![N-(3,4-dimethoxyphenyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2832831.png)
![1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(benzo[d][1,3]dioxol-5-yl)ethan-1-one](/img/structure/B2832833.png)
![1-[1-(1-Methyl-6-oxo-1,6-dihydropyridazine-3-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2832837.png)
![3-{Imidazo[1,2-b]pyridazin-6-yloxy}pyrrolidine](/img/structure/B2832842.png)



![N-(3,5-dimethylphenyl)-2-[[5-(3,4-dimethylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2832846.png)
